

Spectroscopic Characterization of 2-Fluoroacryloyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoroacryloyl chloride

Cat. No.: B100640

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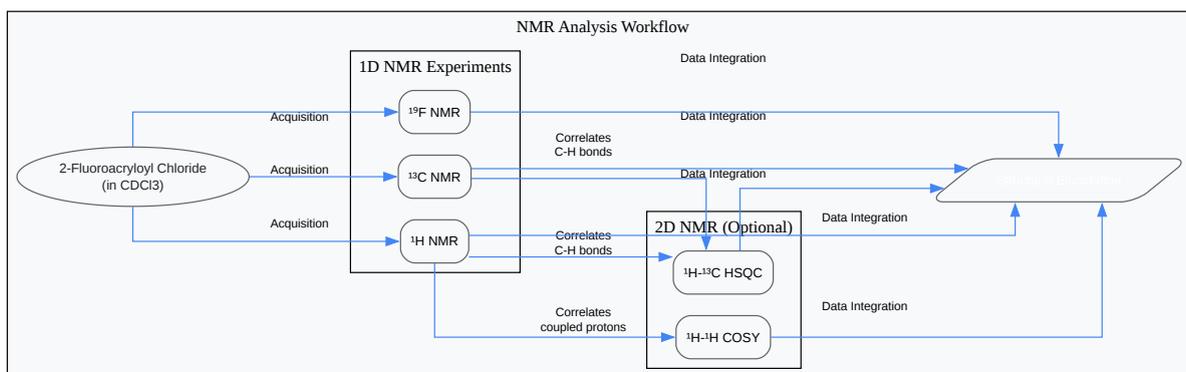
Introduction

2-Fluoroacryloyl chloride (C_3H_2ClFO) is a highly reactive, bifunctional monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and as a specialized reagent in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the highly electrophilic acyl chloride, which readily participates in acylation reactions, and the electron-deficient alkene, primed for polymerization and Michael additions. The presence of the fluorine atom at the α -position profoundly influences the molecule's electronic properties and, consequently, its reactivity and the characteristics of the resulting materials.[2]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **2-fluoroacryloyl chloride**. As experimental spectra for this compound are not widely published, this guide will leverage high-quality predicted data, contextualized with established principles of spectroscopic interpretation for analogous structures. This approach provides a robust framework for researchers to identify, verify, and utilize this important chemical intermediate.

Molecular Structure and Spectroscopic Correlation

The unique spectral signature of **2-fluoroacryloyl chloride** is a direct consequence of its molecular structure. Understanding the interplay of the vinyl, fluoro, and acyl chloride moieties is key to interpreting the data.



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Caption: NMR experimental and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in **2-fluoroacryloyl chloride**. The spectrum is dominated by a very strong carbonyl stretch, which is characteristic of acyl chlorides.

Expected IR Data Summary

Expected Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1780 - 1815	C=O Stretch (Acyl Chloride)	Strong
~1620 - 1680	C=C Stretch (Alkene)	Medium
~1000 - 1300	C-F Stretch (Fluoroalkene)	Strong
~650 - 850	C-Cl Stretch (Acyl Chloride)	Medium-Weak

Interpretation of Key IR Absorptions

- C=O Stretch:** The most prominent feature will be the carbonyl (C=O) stretching vibration. For acyl chlorides, this band appears at a high frequency, typically between 1780-1815 cm⁻¹. [2] This high wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.
- C=C Stretch:** The alkene C=C stretching absorption is expected in the 1620-1680 cm⁻¹ region. [2] Its intensity will be medium.
- C-F Stretch:** A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000-1300 cm⁻¹. [2] **C-Cl Stretch:** The C-Cl single bond stretch will appear at a lower frequency, generally in the 650-850 cm⁻¹ range. [2]

Mass Spectrometry (MS)

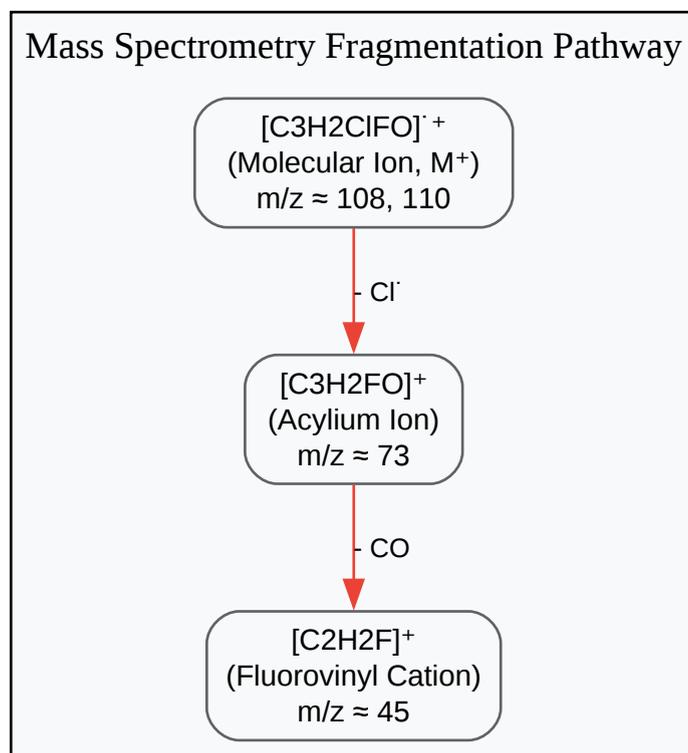
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of **2-fluoroacryloyl chloride**, confirming its elemental composition.

Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₃ H ₂ ClFO
Monoisotopic Mass	107.9778 u
Key Fragments (m/z)	[M] ⁺ , [M-Cl] ⁺ , [M-COCl] ⁺
Isotopic Pattern	M ⁺ and M+2 peaks in ~3:1 ratio

Interpretation of the Mass Spectrum

- **Molecular Ion Peak (M⁺):** The molecular ion peak will be observed at an m/z corresponding to the molecule's monoisotopic mass (107.9778 Da). [3] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity approximately one-third of the M+ peak will be present, confirming the presence of a single chlorine atom.
- **Fragmentation Pattern:** Acyl chlorides are known to fragment readily. The most common fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion ([M-Cl]⁺). Further fragmentation could involve the loss of the entire chlorocarbonyl group ([M-COCl]⁺). The presence of fluorine will also influence the fragmentation pathways.



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Caption: Plausible MS fragmentation of **2-fluoroacryloyl chloride**.

Experimental Protocols

The high reactivity and volatility of **2-fluoroacryloyl chloride** necessitate careful handling during sample preparation for all spectroscopic analyses.

General Sample Handling

- Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [4]* Dry Glassware: All glassware must be rigorously dried (e.g., oven-dried) before use.
- Anhydrous Solvents: For solution-state analysis (e.g., NMR), use of anhydrous deuterated solvents is mandatory.

NMR Spectroscopy Protocol

- Sample Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, add ~5-10 mg of **2-fluoroacryloyl chloride** to a dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Sealing: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, flame-sealing the tube is recommended.
- Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are generally sufficient, though for ¹³C NMR, a longer relaxation delay may be needed for the quaternary carbonyl carbon.

FTIR Spectroscopy Protocol

- Method: For a volatile liquid like **2-fluoroacryloyl chloride**, the neat liquid film method is appropriate.
- Sample Preparation: In a fume hood, place a single drop of the liquid between two dry, polished salt plates (e.g., NaCl or KBr).
- Analysis: Gently press the plates together to form a thin film and immediately place the assembly in the spectrometer's sample holder.
- Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of **2-fluoroacryloyl chloride** (~100 ppm) in a dry, volatile solvent like dichloromethane.
- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph (GC) inlet.
- **Chromatography:** Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the compound from the solvent and any impurities. A typical temperature program would start at a low temperature (~40 °C) and ramp up to ensure good separation.
- **Mass Analysis:** The eluent from the GC is directed into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer will scan a relevant mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic characterization of **2-fluoroacryloyl chloride** relies on a multi-technique approach. NMR spectroscopy provides unambiguous structural confirmation through the analysis of chemical shifts and, most critically, the distinct H-F and C-F coupling constants. IR spectroscopy offers rapid verification of the key acyl chloride and alkene functional groups, while mass spectrometry confirms the molecular weight and elemental composition. While experimental data remains scarce in the public domain, the predictive and comparative analysis presented in this guide offers a robust and scientifically grounded framework for researchers working with this versatile fluorinated monomer.

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